N-Methoxy-N-methylcyclopropanecarboxamide
Overview
Description
N-Methoxy-N-methylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 .
Molecular Structure Analysis
The IUPAC name for this compound is N-methoxy-N-methylcyclopropanecarboxamide . The InChI code is 1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
N-Methoxy-N-methylcyclopropanecarboxamide is a colorless to yellow liquid . It has a predicted boiling point of 151.5±23.0 °C and a predicted density of 1.126±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Field
This application falls under the field of Electrochemistry .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in the cathodic reduction of Weinreb amides . This process efficiently cleaves N–O bonds .
Method of Application
The method involves the simple cathodic reduction of Weinreb amides in a divided cell, which yields the corresponding amide . Cyclic voltammetry experiments and density functional theory calculations suggest that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .
Results or Outcomes
The release of methanol derived from the methoxy radical is the driving force of the N-O bond cleavage .
2. Use in Organic Chemistry
Field
This application falls under the field of Organic Chemistry .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in the synthesis of aryl-N-methoxy arylimides . This is achieved through a copper-catalyzed C-O cross-coupling of N-methoxy amides and arylboronic acids .
Method of Application
The fully selective O-arylation of the N-methoxy amides is greatly prompted by the inexpensive and commercially available CuI . The reaction conditions tolerate a variety of functional groups and promote different reactivities depending on the specific conditions .
Results or Outcomes
The result of this process is the synthesis of aryl-N-methoxy arylimides .
3. Use in Weinreb Synthesis
Field
This application falls under the field of Organic Synthesis .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in the Weinreb Synthesis . This process involves the conversion of carboxylic acids, acid chlorides, or esters to ketones or aldehydes using organometallic reagents .
Method of Application
The method involves the reaction of carboxylic acids, acid chlorides, or esters with organometallic reagents . The resulting Weinreb Amide can then react with organolithium, Grignard reagents, and LiAlH4 to produce aldehydes or ketones .
Results or Outcomes
The result of this process is the synthesis of ketones or aldehydes .
4. Use in Organic Synthesis
Field
This application falls under the field of Organic Synthesis .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in the synthesis of organic compounds . This is achieved through a reaction process .
Method of Application
The method involves the reaction of N-Methoxy-N-methylcyclopropanecarboxamide with other reagents . The reaction mixture is then quenched by the addition of water .
Results or Outcomes
The result of this process is the synthesis of new organic compounds .
5. Use in Asymmetric Hydrogenation
Field
This application falls under the field of Organic Chemistry .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in asymmetric hydrogenation . This process involves the conversion of carboxylic acids, acid chloride or esters to ketones or aldehydes using organometallic reagents .
Method of Application
The method involves the reaction of carboxylic acids, acid chlorides, or esters with organometallic reagents . The resulting Weinreb Amide can then react with organolithium, Grignard reagents, and LiAlH4 to produce aldehydes or ketones .
Results or Outcomes
The result of this process is the synthesis of ketones or aldehydes .
6. Use in C-H Functionalization
Field
This application falls under the field of Organic Chemistry .
Application Summary
N-Methoxy-N-methylcyclopropanecarboxamide is used in C-H functionalization . This is achieved through a reaction process .
Method of Application
The method involves the reaction of N-Methoxy-N-methylcyclopropanecarboxamide with other reagents . The reaction mixture is then quenched by the addition of water .
Results or Outcomes
The result of this process is the synthesis of new organic compounds .
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .
Relevant Papers The search results do not provide specific papers related to N-Methoxy-N-methylcyclopropanecarboxamide .
properties
IUPAC Name |
N-methoxy-N-methylcyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRPZAMBNATNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576199 | |
Record name | N-Methoxy-N-methylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylcyclopropanecarboxamide | |
CAS RN |
147356-78-3 | |
Record name | N-Methoxy-N-methylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methylcyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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